![molecular formula C9H11NO3S B3080152 N-Cyclopropyl-4-hydroxybenzene-1-sulfonamide CAS No. 1082262-36-9](/img/structure/B3080152.png)
N-Cyclopropyl-4-hydroxybenzene-1-sulfonamide
Overview
Description
“N-Cyclopropyl-4-hydroxybenzene-1-sulfonamide” is a chemical compound with the molecular formula C9H11NO3S . It has a molecular weight of 213.26 . The compound is used in various research and development applications .
Molecular Structure Analysis
The InChI code for “N-Cyclopropyl-4-hydroxybenzene-1-sulfonamide” is1S/C9H11NO3S/c11-8-3-5-9 (6-4-8)14 (12,13)10-7-1-2-7/h3-7,10-11H,1-2H2
. This code represents the structure of the molecule. Physical And Chemical Properties Analysis
“N-Cyclopropyl-4-hydroxybenzene-1-sulfonamide” has a molecular weight of 213.26 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed .Scientific Research Applications
Anti-Inflammatory Properties
N-Cyclopropyl-4-hydroxybenzene-1-sulfonamide has shown promise as an anti-inflammatory agent. Research indicates that it can modulate the NLRP3 inflammasome, a critical component of innate immunity. Activation of the NLRP3 inflammasome is controlled by two steps: priming (signal 1) and activation (signal 2). Signal 1 involves the upregulation of NLPR3 and pro-IL-1β, which are essential for the inflammasome assembly .
Mechanism of Action
While the specific mechanism of action for “N-Cyclopropyl-4-hydroxybenzene-1-sulfonamide” is not available, sulfonamides in general exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
properties
IUPAC Name |
N-cyclopropyl-4-hydroxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c11-8-3-5-9(6-4-8)14(12,13)10-7-1-2-7/h3-7,10-11H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWZMQLWIURUIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropyl-4-hydroxybenzene-1-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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